molecular formula C21H25NO5S B2568175 Ethyl 2-(3,4-dimethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 402946-86-5

Ethyl 2-(3,4-dimethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2568175
CAS No.: 402946-86-5
M. Wt: 403.49
InChI Key: TZXVRJXOQUTWKF-UHFFFAOYSA-N
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Description

Ethyl 2-(3,4-dimethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a tetrahydrobenzo[b]thiophene derivative featuring a 3,4-dimethoxybenzamido substituent at position 2 and a methyl group at position 4. The 3,4-dimethoxybenzamido group introduces electron-donating methoxy substituents, which may influence solubility, bioavailability, and intermolecular interactions .

Properties

IUPAC Name

ethyl 2-[(3,4-dimethoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO5S/c1-5-27-21(24)18-14-8-6-12(2)10-17(14)28-20(18)22-19(23)13-7-9-15(25-3)16(11-13)26-4/h7,9,11-12H,5-6,8,10H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZXVRJXOQUTWKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(3,4-dimethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article will explore its biological activity, focusing on its anticancer properties and other pharmacological effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C21H25NO5SC_{21}H_{25}NO_5S with a molecular weight of approximately 403.49 g/mol. Its structure features a tetrahydrobenzo[b]thiophene core, which is significant for its biological interactions. The presence of the 3,4-dimethoxybenzamide group enhances its potential reactivity and interaction with biological targets.

Table 1: Molecular Characteristics

PropertyValue
Molecular FormulaC₁₈H₁₈N₂O₄S
Molecular Weight403.49 g/mol
CAS Number1216677-15-4
Purity≥95%

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor activity, particularly against various cancer cell lines. The mechanism of action appears to involve apoptosis induction in cancer cells.

Case Study: Breast Cancer

In a study focused on breast cancer cell lines, this compound demonstrated an IC50 range from 23.2 to 49.9 μM, indicating potent cytotoxic effects compared to standard chemotherapeutic agents like 5-fluorouracil (5-FU) .

Table 2: Antitumor Activity Data

CompoundIC50 (μM)Reference
Ethyl 2-(3,4-dimethoxybenzamido)-...23.2 - 49.9
5-Fluorouracil (5-FU)Varies
Other derivatives with moderate activity52.9 - 95.9

The unique structural features of this compound facilitate interactions with key enzymes and receptors involved in cancer progression. These interactions may lead to the inhibition of pathways critical for tumor growth and survival.

Other Biological Activities

Apart from its anticancer properties, this compound has been investigated for additional biological activities:

  • AChE Inhibition : Some derivatives have shown activity as acetylcholinesterase (AChE) inhibitors, suggesting potential applications in treating neurodegenerative diseases .
  • Antimicrobial Effects : Research indicates that thieno[2,3-c]pyridine derivatives exhibit antimicrobial properties against specific pathogens .

Table 3: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInduces apoptosis in cancer cells
AChE InhibitionPotential use in neurodegenerative diseases
AntimicrobialEffective against certain bacterial strains

Comparison with Similar Compounds

Table 1: Substituent Comparison of Selected Analogs

Compound Name Substituents at Position 2 Position 6 Substituent Synthesis Yield Reference
Target Compound 3,4-Dimethoxybenzamido Methyl Not Reported
Ethyl 2-benzamido-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Benzamido (no methoxy groups) Methyl Commercial
Compound 5b () 2-(4-Pyridinylpiperazinyl)acetamido Phenyl 70%
Compound S8 () p-Bromobenzylideneamino - Not Reported
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Precursor) Amino - 85%
  • Synthetic Routes: The target compound is likely synthesized via amidation of the precursor (ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate) with 3,4-dimethoxybenzoyl chloride, analogous to methods in and .
  • Yield Considerations : Yields for similar amidation reactions range from 22% () to 70% (), depending on steric and electronic effects of substituents .

Physicochemical Properties

Molecular Weight and LogP :

  • The precursor () has a molecular weight (MW) of 225.31 and logP (XLogP3) of 3.3 .
  • The target compound’s 3,4-dimethoxybenzamido group increases MW by ~195 g/mol (estimated MW: ~420) and logP due to the lipophilic methoxy groups.

Melting Points :

  • Compound 5b () melts at 189–191°C, while benzamido derivatives () may exhibit lower melting points due to reduced crystallinity from non-polar substituents .

Spectroscopic Data :

  • IR spectra for amide-containing analogs (e.g., ) show peaks at ~1662 cm⁻¹ (C=O stretch), similar to the target compound .
  • The ¹H NMR of the precursor () includes a triplet for the ethyl group (δ 1.35 ppm) and multiplet signals for the tetrahydrobenzo ring (δ 1.77–2.72 ppm) .

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